GSK649A
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Overview
Description
GSK649A is a synthetic compound developed by GlaxoSmithKline. It is known for its ability to activate satellite cell proliferation, which enhances the repair of damaged muscle tissue . This compound has garnered significant interest in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK649A involves several steps, starting with the preparation of key intermediates. The primary synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of Functional Groups: Functional groups such as chloro, fluoro, and thiazolylmethylamino are introduced through nucleophilic substitution and other reactions.
Final Assembly: The final compound is assembled by coupling the pyrimidine core with other intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GSK649A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction or replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for nucleophilic and electrophilic substitutions.
Major Products Formed
Scientific Research Applications
GSK649A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying satellite cell proliferation and muscle repair mechanisms.
Biology: The compound is employed in cell culture studies to investigate its effects on cell growth and differentiation.
Medicine: this compound is explored for its potential therapeutic applications in muscle repair and regeneration.
Industry: The compound is used in the development of new materials and formulations for various industrial applications
Mechanism of Action
GSK649A exerts its effects by activating satellite cell proliferation. The compound binds to specific molecular targets, triggering a cascade of signaling pathways that promote cell growth and differentiation. The primary molecular targets include receptors and enzymes involved in cell cycle regulation and muscle repair .
Comparison with Similar Compounds
Similar Compounds
GSK2226649A: Another activator of satellite cell proliferation with similar biological activity.
Thiazolylmethylamino Pyrimidines: Compounds with similar structural features and biological effects.
Uniqueness
GSK649A stands out due to its high potency and specificity in activating satellite cell proliferation. Its unique chemical structure allows for targeted interactions with molecular pathways involved in muscle repair, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
1848232-20-1 |
---|---|
Molecular Formula |
C15H12ClFN6OS |
Molecular Weight |
378.8104 |
IUPAC Name |
2-((5-Chloro-2-((thiazol-2-ylmethyl)amino)pyrimidin-4-yl)amino)-6-fluorobenzamide |
InChI |
InChI=1S/C15H12ClFN6OS/c16-8-6-20-15(21-7-11-19-4-5-25-11)23-14(8)22-10-3-1-2-9(17)12(10)13(18)24/h1-6H,7H2,(H2,18,24)(H2,20,21,22,23) |
InChI Key |
QPPKGTZSKMXIPE-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=C(F)C=CC=C1NC2=NC(NCC3=NC=CS3)=NC=C2Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK649A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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